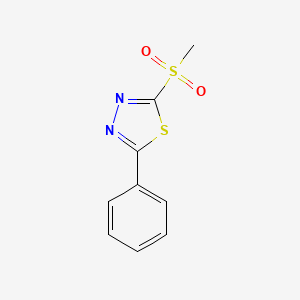

1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl-

Description

The compound 1,3,4-thiadiazole, 2-(methylsulfonyl)-5-phenyl- is a heterocyclic sulfone derivative characterized by a five-membered thiadiazole ring containing sulfur and nitrogen atoms. The methylsulfonyl group at position 2 and the phenyl group at position 5 contribute to its electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

CAS No. |

88088-23-7 |

|---|---|

Molecular Formula |

C9H8N2O2S2 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

2-methylsulfonyl-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H8N2O2S2/c1-15(12,13)9-11-10-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

AFKSITGTMMVRQX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration Using Phosphorus Oxychloride (POCl3)

A classical and effective method involves the reaction of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride as a dehydrating agent. The process proceeds via cyclodehydration to form the 1,3,4-thiadiazole ring:

- Aromatic carboxylic acid (e.g., benzoic acid derivatives) and POCl3 are stirred at room temperature.

- Thiosemicarbazide is added, and the mixture is heated at 80–90 °C for about one hour.

- After cooling, water is added, and the mixture is refluxed for several hours.

- The reaction mixture is basified to pH ~8 with sodium hydroxide, precipitating the thiadiazole derivative.

- The solid product is filtered and recrystallized to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine derivatives.

This method yields high purity products with good yields (often above 80%) and is adaptable for various aromatic substituents.

Solid-Phase Grinding Method with Phosphorus Pentachloride (PCl5)

An alternative, more environmentally friendly approach involves a solid-phase reaction where thiosemicarbazide, carboxylic acid, and phosphorus pentachloride are ground together at room temperature:

- The reagents are mixed in stoichiometric ratios (A:B:C = 1:(1–1.2):(1–1.2)) in a dry vessel.

- Grinding continues until the reaction completes, forming a crude product.

- The crude product is treated with an alkaline solution to adjust pH to 8–8.2.

- The mixture is filtered, and the solid is dried and recrystallized to yield 2-amino-5-aryl-1,3,4-thiadiazole.

This method offers advantages such as shorter reaction times, mild conditions, low equipment requirements, and high yields (>91%). It also reduces the use of toxic solvents and reagents.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel one-pot synthesis method avoids toxic reagents like POCl3 or SOCl2 by using polyphosphate ester as a cyclodehydrating agent:

- Thiosemicarbazide and carboxylic acid are reacted in the presence of PPE.

- The reaction proceeds through three steps in one pot, forming 2-amino-1,3,4-thiadiazole derivatives.

- This method is efficient, environmentally benign, and yields pure products confirmed by spectroscopic methods.

Introduction of the Methylsulfonyl Group at the 2-Position

The specific substitution of a methylsulfonyl group at the 2-position of the 1,3,4-thiadiazole ring is typically achieved by oxidation of the corresponding methylthio or methylsulfanyl precursor:

- Starting from 2-(methylthio)-5-phenyl-1,3,4-thiadiazole, oxidation is performed using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- This step converts the methylthio group (-SCH3) to the methylsulfonyl group (-SO2CH3) without affecting the thiadiazole ring or the phenyl substituent.

- The reaction conditions are optimized to avoid overoxidation or ring degradation.

This two-step approach (cyclodehydration to form the thiadiazole ring followed by selective oxidation) is the most common and reliable method to prepare 1,3,4-thiadiazole, 2-(methylsulfonyl)-5-phenyl-.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aromatic carboxylic acid + thiosemicarbazide + POCl3, 80–90 °C, 1 h; then reflux with water, basify to pH 8 | Cyclodehydration to 5-phenyl-1,3,4-thiadiazol-2-amine | 80–85 | Classical method, requires careful handling of POCl3 |

| 2 | Oxidation of 2-(methylthio)-5-phenyl-1,3,4-thiadiazole with m-CPBA or H2O2 | Conversion of methylthio to methylsulfonyl group | 70–80 | Controlled oxidation to avoid ring damage |

| Alternative 1 | Solid-phase grinding of thiosemicarbazide, carboxylic acid, and PCl5 at room temp, then alkaline workup | Efficient cyclodehydration | >91 | Environmentally friendly, mild conditions |

| Alternative 2 | One-pot reaction with polyphosphate ester (PPE) | Cyclodehydration without toxic reagents | 75–85 | Green chemistry approach |

Research Findings and Analytical Characterization

- The synthesized 1,3,4-thiadiazole derivatives, including 2-(methylsulfonyl)-5-phenyl-, have been characterized by NMR (1H and 13C), FT-IR, and elemental analysis confirming the structure and purity.

- Yields are generally high, and melting points are consistent with literature values (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine melts around 275–276 °C).

- The oxidation step to introduce the methylsulfonyl group is confirmed by characteristic IR bands for sulfone groups (~1300 and 1150 cm^-1) and shifts in NMR signals.

- The methods have been successfully applied to synthesize derivatives with potential anticancer, antimicrobial, and pharmacological activities, demonstrating the synthetic route's robustness.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the thiadiazole ring can produce various reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Overview of Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines. The synthesis of these compounds often involves modifications to enhance their biological activity. Notably, the compound 2-(methylsulfonyl)-5-phenyl-1,3,4-thiadiazole has shown promising results in inhibiting cancer cell proliferation.

Case Studies and Findings

- In Vitro Studies :

- A study evaluated the cytotoxicity of synthesized 1,3,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability with median inhibitory concentration (IC50) values comparable to established chemotherapeutics like 5-Fluorouracil .

- Mechanism of Action :

- The anticancer effects are attributed to multiple mechanisms including the inhibition of key enzymes involved in nucleotide synthesis and cell proliferation. For instance, some derivatives act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), which is crucial for cancer cell growth . Additionally, they may inhibit focal adhesion kinase (FAK) and topoisomerase II, contributing to their cytotoxic effects .

Fungicidal Activity

Fungicidal Applications

The compound has also been studied for its fungicidal properties. A series of novel 1,3,4-thiadiazole derivatives were synthesized and tested for their efficacy against various fungal strains. The results demonstrated that certain derivatives possess significant antifungal activity, making them potential candidates for agricultural applications .

Herbicidal Potential

Herbicidal Applications

Another area of interest is the use of 1,3,4-thiadiazole derivatives in herbicide development. The compound serves as an intermediate in the synthesis of herbicides due to its ability to disrupt plant growth processes . Research into this application focuses on optimizing the chemical structure to enhance herbicidal efficacy while minimizing environmental impact.

Summary of Applications

| Application | Details |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against MCF-7 and HepG2 cell lines; mechanisms include enzyme inhibition. |

| Fungicidal Activity | Effective against various fungal strains; potential for agricultural use. |

| Herbicidal Potential | Serves as an intermediate for herbicide synthesis; ongoing research into optimization. |

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In anti-inflammatory applications, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 1,3,4-Oxadiazole Derivatives

The substitution of sulfur in the thiadiazole ring with oxygen yields 1,3,4-oxadiazole analogs. For example:

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated superior antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. Its EC50 values (1.98 μg/mL against Xac and 0.17 μg/mL against Xoo) outperformed commercial agents like bismerthiazol and thiodiazole copper .

- Mechanistic Insights: The oxadiazole derivative enhanced superoxide dismutase (SOD) and peroxidase (POD) activities in rice, improving disease resistance.

Anticancer Thiadiazole Derivatives

Several 2,5-disubstituted-1,3,4-thiadiazoles exhibit anticancer activity:

- 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (42): Showed IC50 values of 120–160 μM (MCF-7 breast cancer) and 70–170 μM (MDA-MB-231), indicating moderate antiproliferative activity .

- Structural Influence: Amino and halogen substituents enhance interactions with cancer cell receptors, while the methylsulfonyl group in the target compound may alter solubility and membrane permeability .

Biological Activity

1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Structural Characteristics

The compound features a thiadiazole ring with a methylsulfonyl group and a phenyl substituent. Its molecular formula is C10H10N2O2S2, with a molecular weight of approximately 240.3 g/mol. The structural attributes enhance its solubility and stability, making it suitable for various biological applications.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties against a range of bacterial strains:

- In Vitro Studies : Research indicates that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit Klebsiella pneumoniae and Staphylococcus epidermidis effectively .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives of thiadiazoles have been documented. For example, certain derivatives demonstrated MIC values as low as 32.6 μg/mL against E. coli, outperforming standard antibiotics like streptomycin .

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives

| Bacterial Strain | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Klebsiella pneumoniae | 32.6 | 1,3,4-Thiadiazole derivative A |

| Staphylococcus aureus | 25.0 | 1,3,4-Thiadiazole derivative B |

| Escherichia coli | 47.5 | Standard Antibiotic (Streptomycin) |

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied:

- Cell Lines Tested : Notable studies have highlighted the effectiveness of these compounds against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .

- Mechanism of Action : The anticancer activity is attributed to the compounds' ability to induce cell cycle arrest and apoptosis in tumor cells. Specifically, they have been shown to down-regulate key proteins involved in cell proliferation and survival pathways .

Table 2: Cytotoxicity of Thiadiazole Derivatives

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Cell cycle arrest at G2/M |

| HepG2 | 9.6 | Apoptosis induction |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects:

- Research Findings : Studies have indicated that thiadiazole derivatives can significantly reduce inflammation markers in vitro. They have been shown to inhibit the expression of pro-inflammatory cytokines .

Case Studies and Research Findings

- Anticancer Efficacy : A study involving the synthesis of new thiadiazole derivatives reported enhanced antitumor activity when combined with piperazine moieties. These modifications improved lipophilicity and cellular uptake .

- Antimicrobial Screening : Another study screened various thiadiazole derivatives against multiple bacterial strains using agar diffusion methods, confirming their broad-spectrum antibacterial activity .

Q & A

Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives, and how can substituent variations be systematically introduced?

Methodological Answer: The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of linear precursors like thiosemicarbazides or acylhydrazines. For example, a two-step procedure includes:

Heterocyclization : Reacting acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : Introducing substituents via alkylation of the thiol group using diverse alkylating reagents (e.g., methyl iodide, benzyl chloride) .

Variation in substituents (e.g., methylsulfonyl, phenyl) is achieved by modifying the alkylating agents or starting materials. Structural confirmation requires elemental analysis, ¹H NMR, and IR spectroscopy .

Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Substituent Flexibility | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazide route | Acylated thiosemicarbazide | CS₂, alkylating agents | High (alkyl, aryl) | 60-85 | |

| Dithiocarbazate route | Dithiocarbazate esters | Cyclizing agents | Moderate (electron-withdrawing groups) | 50-75 |

Q. How are structural and purity analyses performed for 1,3,4-thiadiazole derivatives?

Methodological Answer:

- Structural Confirmation :

- ¹H NMR : Identifies proton environments (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for methylsulfonyl, C-S-C at ~650 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (e.g., C₄H₃F₃N₂O₂S₂ for a trifluoromethyl derivative) .

- Purity Assessment :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1,3,4-thiadiazole derivatives?

Methodological Answer: Contradictions often arise from structural variations, assay conditions, or target specificity. To address this:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing phenyl with trifluoromethyl) and compare bioactivity .

Standardized Assays : Use consistent protocols (e.g., MIC values for antimicrobial activity) across derivatives .

Computational Modeling : Perform docking studies to predict binding affinities to targets like bacterial enzymes or cancer cell receptors .

Table 2: SAR of Selected Derivatives

| Derivative | Substituent (R) | Activity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|---|

| 2-(Methylsulfonyl)-5-phenyl | Phenyl | 12.3 (Anticancer) | Topoisomerase II | |

| 5-Trifluoromethyl | CF₃ | 8.7 (Antimicrobial) | Dihydrofolate reductase |

Q. What experimental strategies are used to elucidate the mechanism of action of 1,3,4-thiadiazole-based antimicrobial agents?

Methodological Answer:

- Membrane Disruption Assays : Measure leakage of intracellular content (e.g., β-galactosidase release in E. coli) .

- Enzyme Inhibition : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via UV-Vis kinetics .

- Fluorescence Probes : Use derivatives like 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) to study interactions with lipid bilayers via dual fluorescence effects .

Q. How can computational methods enhance the design of 1,3,4-thiadiazole derivatives with multi-target pharmacological profiles?

Methodological Answer:

- Molecular Docking : Screen derivatives against multiple targets (e.g., COX-2, EGFR) using AutoDock Vina .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.